Bromopentacarbonylrhenium(I)

描述

Bromopentacarbonylrhenium(I) (CAS 14220-21-4) is a rhenium-based organometallic compound with the molecular formula C₅BrO₅Re and a molecular weight of 406.16 g/mol . It exists as a crystalline solid with a melting point of approximately 90°C and is highly sensitive to air and moisture, necessitating storage under inert conditions . The compound is classified as a UN3466 hazardous material under transport regulations, with a 6.1 hazard class (toxic substances) and Packaging Group III .

准备方法

Oxidation of Dirhenium Decacarbonyl with Bromine

The most widely adopted method for synthesizing bromopentacarbonylrhenium(I) involves the oxidation of dirhenium decacarbonyl (Re₂(CO)₁₀) with bromine (Br₂). This reaction, first reported in the mid-20th century, remains industrially favored due to its simplicity and high yield .

Reaction Mechanism and Stoichiometry

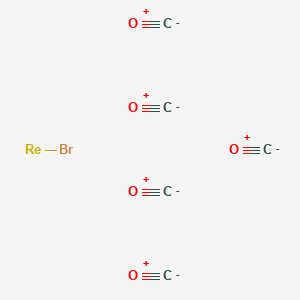

The reaction proceeds via a single-step oxidative cleavage of the Re–Re bond in Re₂(CO)₁₀, facilitated by bromine:

2(\text{CO}){10} + \text{Br}2 \rightarrow 2 \, \text{ReBr}(\text{CO})5

This transformation occurs under mild conditions, typically at room temperature, in non-polar solvents such as carbon tetrachloride or hexane. The absence of harsh reagents or high temperatures makes this method particularly suitable for large-scale production .

Experimental Considerations

Key parameters influencing the reaction include:

-

Solvent Purity : Residual moisture or oxygen can lead to side reactions, necessitating anhydrous and degassed solvents.

-

Bromine Stoichiometry : A slight excess of bromine (1.1 equivalents) ensures complete conversion of Re₂(CO)₁₀, as unreacted bromine can be easily removed via evaporation .

-

Reaction Time : Completion typically occurs within 2–4 hours, monitored by the disappearance of the characteristic orange color of Re₂(CO)₁₀.

Byproduct Management and Purification

The reaction produces no stoichiometric byproducts, simplifying purification. The product is isolated via fractional sublimation at approximately 90°C under reduced pressure, yielding Re(CO)₅Br as a white crystalline solid . Commercial suppliers report purities exceeding 98% using this method .

Reductive Carbonylation of Rhenium(III) Bromide

The original synthesis of bromopentacarbonylrhenium(I), developed prior to the oxidation method, employs reductive carbonylation of rhenium(III) bromide (ReBr₃) with carbon monoxide (CO) in the presence of copper (Cu) as a reducing agent .

Reaction Mechanism and Stoichiometry

The reaction can be summarized as:

3 + 2 \, \text{Cu} + 5 \, \text{CO} \rightarrow \text{ReBr}(\text{CO})5 + 2 \, \text{CuBr}

Here, copper serves a dual role: reducing Re³⁺ to Re⁺ and scavenging bromide ions to form copper(I) bromide (CuBr). The use of CO as both a ligand and reductant ensures efficient metal center coordination .

Experimental Protocol

-

Reagents : Anhydrous ReBr₃, finely divided copper powder, and high-pressure CO (5–10 atm).

-

Solvent : Diglyme or tetrahydrofuran (THF), which stabilizes intermediate species.

-

Temperature : 80–100°C, maintained for 12–24 hours to ensure complete reduction .

Thermodynamic and Kinetic Analysis

Thermochemical data from the NIST WebBook provide insights into the energetics of these syntheses. The standard enthalpy of formation () for gaseous Re(CO)₅Br is , indicating high thermodynamic stability. This value corroborates the feasibility of both synthesis routes, as the exothermic nature of CO ligand coordination drives reaction completion.

Comparative Analysis of Methods

| Parameter | Oxidation of Re₂(CO)₁₀ | Reductive Carbonylation of ReBr₃ |

|---|---|---|

| Reactants | Re₂(CO)₁₀, Br₂ | ReBr₃, Cu, CO |

| Conditions | Ambient temperature | 80–100°C, high-pressure CO |

| Byproducts | None | CuBr |

| Yield | >95% | 70–80% |

| Scalability | High | Moderate |

| Purification Complexity | Low | High |

Industrial and Research Applications

The oxidation method dominates commercial production due to its efficiency, as evidenced by its adoption by major suppliers like Thermo Scientific Chemicals and American Elements . In research settings, the reductive carbonylation route retains relevance for synthesizing isotopically labeled analogs (e.g., using ¹³CO), where custom reagents are required .

化学反应分析

Bromopentacarbonylrhenium(I) undergoes various chemical reactions, including:

Reduction: It reacts with zinc (Zn) and acetic acid (HO₂CCH₃) to form pentacarbonylhydridorhenium (HRe(CO)₅) and zinc bromide acetate (ZnBrO₂CCH₃). [ \text{Re(CO)}_5\text{Br} + \text{Zn} + \text{HO}_2\text{CCH}_3 \rightarrow \text{ReH(CO)}_5 + \text{ZnBrO}_2\text{CCH}_3 ]

Hydrolysis: Heating Bromopentacarbonylrhenium(I) in water produces the triaquo complex ([Re(H₂O)₃(CO)₃]Br) and carbon monoxide (CO). [ \text{Re(CO)}_5\text{Br} + 3 \text{H}_2\text{O} \rightarrow [\text{Re(H}_2\text{O})_3(\text{CO})_3]\text{Br} + 2 \text{CO} ]

科学研究应用

Bromopentacarbonylrhenium(I) has several scientific research applications:

Solar Energy Conversion:

Study of π-Electron Deficient Complexes: It is used to study π-electron deficient complexes between tricarbonylhalorhenium and diimine ligands.

作用机制

The mechanism of action of Bromopentacarbonylrhenium(I) involves its ability to act as a precursor to other rhenium complexes. It can undergo various reactions, such as reduction, substitution, and hydrolysis, to form different rhenium-containing compounds. These reactions often involve the coordination of carbon monoxide ligands and the substitution of the bromine ligand with other ligands .

相似化合物的比较

Key Properties:

- Appearance : White crystalline powder .

- Stability : Stable under recommended handling conditions but reacts with strong oxidizers .

- Hazards : Acute toxicity (oral, dermal, inhalation), skin/eye irritation, and respiratory sensitization .

Its primary identified use is for laboratory research , explicitly excluding drug or household applications .

Bromopentacarbonylrhenium(I) belongs to the broader class of metal carbonyl halides (M(CO)₅X, where M = transition metal, X = halide). Below is a comparative analysis with structurally related compounds, drawing from the provided evidence and general chemical principles.

Table 1: Comparative Properties of Metal Carbonyl Halides

Key Observations:

However, specific data for Chloropentacarbonylrhenium(I) are unavailable in the provided evidence. Bromine’s polarizability may enhance reactivity in substitution reactions compared to lighter halides.

Metal Center Effects :

- Rhenium (Re) compounds generally exhibit greater thermal stability than manganese (Mn) analogs due to Re’s higher atomic mass and stronger metal-carbonyl bonds . For example, Bromopentacarbonylmanganese(I) is expected to decompose more readily under ambient conditions.

Toxicity Profiles: Bromopentacarbonylrhenium(I) is classified as acutely toxic (oral LD₅₀: Category 3; skin/eye irritation: Category 2/2A) . Similar toxicity is anticipated for chlorinated analogs, though brominated species may pose distinct ecological risks due to bromine’s persistence .

Regulatory and Handling Requirements :

- Bromopentacarbonylrhenium(I) requires ventilated storage , sealed containers, and PPE (gloves, goggles) to mitigate exposure risks . Comparable protocols likely apply to other metal carbonyl halides, though manganese derivatives may demand stricter controls due to higher reactivity .

Research Findings and Data Gaps

Stability and Reactivity:

- Bromopentacarbonylrhenium(I) decomposes upon contact with strong oxidizers, releasing toxic gases (e.g., CO) . Similar behavior is expected for chlorinated analogs, though reaction kinetics may vary.

- No evidence was provided on the photochemical reactivity or catalytic applications of Bromopentacarbonylrhenium(I), areas where manganese analogs are more extensively studied .

Toxicological Data:

- Acute exposure to Bromopentacarbonylrhenium(I) necessitates immediate medical intervention for inhalation, ingestion, or dermal contact . The absence of comparative LD₅₀/LC₅₀ data for similar compounds limits hazard prioritization.

Ecological Impact:

生物活性

Bromopentacarbonylrhenium(I) (Re(CO)₅Br) is an organometallic compound of rhenium that has garnered attention for its potential biological activities, particularly in medicinal chemistry and catalysis. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Bromopentacarbonylrhenium(I) is synthesized through various methods, including the oxidation of dirhenium decacarbonyl with bromine or the reductive carbonylation of rhenium(III) bromide. The compound has a molecular formula of C₅BrO₅Re and a molecular weight of 406.16 g/mol. Its structure features a central rhenium atom coordinated with five carbonyl groups and one bromine atom.

Mechanisms of Biological Activity

The biological activity of Bromopentacarbonylrhenium(I) is primarily attributed to its ability to form complexes with various ligands, which can influence cellular processes. The following mechanisms have been identified:

- Metal Coordination : The interaction between rhenium and biological ligands can enhance or inhibit biological activity, affecting cellular pathways.

- Catalytic Properties : As a catalyst, Bromopentacarbonylrhenium(I) facilitates reactions that may lead to the formation of biologically active compounds.

Case Studies and Research Findings

- Cytotoxicity Studies : Research has indicated that metal coordination significantly affects the cytotoxic properties of thiosemicarbazone ligands when complexed with rhenium. These complexes showed varying degrees of cytotoxicity against cancer cell lines, highlighting their potential as anticancer agents .

- Antimicrobial Activity : Studies have assessed the antimicrobial properties of rhenium complexes, including those derived from Bromopentacarbonylrhenium(I). Some complexes demonstrated partial to significant inhibitory effects against various microbial strains, suggesting potential applications in treating infections .

- Catalytic Applications : Bromopentacarbonylrhenium(I) has been utilized as a catalyst in several organic reactions, including the addition of carboxylic acids to terminal alkynes. This reaction proceeds with high selectivity and yield, showcasing the compound's utility in synthetic organic chemistry .

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the critical safety protocols for handling Bromopentacarbonylrhenium(I) in laboratory settings?

Methodological Answer:

- Ventilation: Use fume hoods or well-ventilated areas to avoid inhalation of toxic fumes (GHS Hazard Statement H331: Toxic if inhaled) .

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Precautionary Statement P280) .

- Storage: Store in sealed containers under inert gas (e.g., argon) in a P405-locked cabinet to prevent moisture/air sensitivity degradation .

- Emergency Procedures: For accidental exposure, rinse eyes with water for 15 minutes (P305+P351+P338) and seek immediate medical attention .

Q. How can researchers characterize the purity and structural integrity of Bromopentacarbonylrhenium(I)?

Methodological Answer:

- Spectroscopic Analysis:

- Infrared (IR) Spectroscopy: Confirm carbonyl (CO) ligand stretches (~2000–2100 cm⁻¹) to verify intact metal-carbonyl bonds .

- NMR Spectroscopy: Use ¹³C NMR to detect CO ligand environments (though Re’s quadrupolar moment may broaden signals).

- Elemental Analysis: Quantify %C, %Br, and %Re to validate stoichiometry (Molecular formula: C₅BrO₅Re; MW: 406.16 g/mol) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity data for Bromopentacarbonylrhenium(I)?

Methodological Answer:

- Controlled Replication: Reproduce experiments under inert atmospheres (e.g., Schlenk line) to exclude oxygen/moisture interference, which may alter reaction pathways .

- Cross-Validation: Compare results across multiple analytical techniques (e.g., XRD for crystal structure vs. DFT calculations for electronic properties) .

- Literature Meta-Analysis: Systematically review studies to identify variables (e.g., solvent polarity, temperature) causing discrepancies. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

Q. How can Bromopentacarbonylrhenium(I) be utilized as a precursor for designing Re-based catalysts?

Methodological Answer:

- Ligand Substitution Reactions: Replace CO ligands with phosphines or N-heterocyclic carbenes (NHCs) to modulate electronic properties. Monitor reaction progress via IR spectroscopy .

- Kinetic Studies: Use stopped-flow techniques to investigate substitution rates under varying temperatures/pressures.

- Catalytic Screening: Test derivatives in CO₂ reduction or alkene hydrogenation, comparing turnover frequencies (TOF) with other Re(I) complexes .

Q. What computational methods are suitable for modeling Bromopentacarbonylrhenium(I)’s electronic structure?

Methodological Answer:

- Density Functional Theory (DFT): Optimize geometry using hybrid functionals (e.g., B3LYP) with relativistic pseudopotentials for Re. Validate against experimental XRD data .

- TD-DFT for UV-Vis Spectra: Predict electronic transitions (e.g., metal-to-ligand charge transfer) and compare with experimental absorption bands .

- Natural Bond Orbital (NBO) Analysis: Quantify Re–CO backbonding strength to explain ligand lability .

Q. Experimental Design & Data Analysis

Q. How to design experiments probing the photolytic behavior of Bromopentacarbonylrhenium(I)?

Methodological Answer:

- Light Source Selection: Use UV lamps (250–350 nm) to initiate CO ligand dissociation. Monitor intermediates via time-resolved IR spectroscopy .

- Quenching Studies: Introduce trapping ligands (e.g., pyridine) to stabilize transient species for isolation and characterization .

- Quantum Yield Calculation: Measure photon flux (actinometry) and product formation rates to determine efficiency .

Q. What statistical approaches mitigate biases in toxicity studies of Bromopentacarbonylrhenium(I)?

Methodological Answer:

- Dose-Response Modeling: Fit LD50/LC50 data (oral: Category 3; inhalation: Category 3) using probit or logit regression to assess toxicity thresholds .

- Blinded Experiments: Assign sample handling to independent researchers to reduce observer bias .

- Negative Controls: Include untreated cell cultures or organisms to differentiate compound-specific effects .

Q. Regulatory & Ethical Compliance

Q. How to align Bromopentacarbonylrhenium(I) research with global chemical regulations?

Methodological Answer:

- GHS Compliance: Adopt labeling protocols (e.g., Signal Word “Danger,” H331/H315 hazards) for cross-border collaborations .

- Waste Disposal: Follow EPA/TSCA guidelines for Re-containing waste; avoid aqueous discharge due to potential bioaccumulation (PBT/vPvB criteria) .

- Ethical Review: Submit protocols to institutional biosafety committees (IBCs) for approval, particularly for in vivo studies .

属性

IUPAC Name |

bromorhenium;carbon monoxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5CO.BrH.Re/c5*1-2;;/h;;;;;1H;/q;;;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWJBOTGGBYFKEJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].Br[Re] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5BrO5Re | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14220-21-4 | |

| Record name | Bromopentacarbonylrhenium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14220-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromopentacarbonylrhenium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。